CRTH2 Binding Affinity: N,N-Dimethyl Substitution vs. N-Unsubstituted Pyrazine Sulfonamide Scaffold
Within the 2,3-disubstituted pyrazine sulfonamide patent class, N-substitution on the sulfonamide is a critical structural variable. Compounds bearing a tertiary sulfonamide (N,N-disubstituted) are explicitly encompassed in the general formula (I), where R₇ can be (C₁–C₆)alkyl and R₃ can also be alkyl, enabling N,N-dialkylsulfonamide variants [1]. In contrast, most exemplified CRTH2-active compounds (e.g., those with IC₅₀ values <100 nM) retain an N–H sulfonamide capable of hydrogen bonding. The N,N-dimethyl substitution of the target compound eliminates this H-bond donor, which may alter selectivity versus off-target sulfonamide-binding proteins such as carbonic anhydrase isoforms—a differentiation strategy utilized in related trimethylpyrazine-sulfonamide ureido derivatives that achieve hCA IX Kᵢ of 6.2 nM . However, no direct CRTH2 IC₅₀ value for N,N,3-trimethylpyrazine-2-sulfonamide was identified in the patent or open literature.
| Evidence Dimension | CRTH2 inhibitory potency |
|---|---|
| Target Compound Data | No direct quantitative IC₅₀ data available |
| Comparator Or Baseline | Best-in-class 2,3-disubstituted pyrazine sulfonamide CRTH2 inhibitors: IC₅₀ <100 nM (exact values per exemplified compound) |
| Quantified Difference | Data not available for direct comparison |
| Conditions | CRTH2 binding assay (patent US 8,796,280) |
Why This Matters
Without a direct IC₅₀, procurement for CRTH2-related research must consider that the N,N-dimethyl motif may substantially alter activity vs. N–H analogs—requiring empirical confirmation.
- [1] Page P, Schwarz M, Sebille E, Cleva C, Merlot C, Maio M. 2,3-Disubstituted pyrazinesulfonamides as CRTH2 inhibitors. US Patent 8,796,280. Granted August 5, 2014. View Source
